Product packaging for N-[3-(2-Furyl)benzyl]-N-methylamine(Cat. No.:CAS No. 857284-27-6)

N-[3-(2-Furyl)benzyl]-N-methylamine

Cat. No.: B1342225
CAS No.: 857284-27-6
M. Wt: 187.24 g/mol
InChI Key: WMCXJYGZLCREMM-UHFFFAOYSA-N
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Description

Contextual Significance of Furyl and Benzylamine (B48309) Moieties in Organic Synthesis

The structural components of N-[3-(2-Furyl)benzyl]-N-methylamine, the furan (B31954) ring and the benzylamine group, are both significant entities in the field of organic synthesis.

Furan as a Heterocyclic Scaffold in Chemical Design

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental scaffold in chemical design. ijabbr.comyoutube.com It is a colorless, flammable, and volatile liquid that is soluble in many organic solvents. ijabbr.comslideshare.net The furan nucleus is present in numerous biologically active compounds and is considered a valuable therapeutic concept. ijabbr.com Furan derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comroyalsocietypublishing.org

The reactivity of furan is notable; it is more reactive than benzene (B151609) and readily undergoes electrophilic substitution reactions, primarily at the 2-position. ijabbr.comyoutube.com This reactivity, however, necessitates the use of mild reagents to avoid polymerization, especially in the presence of strong acids. ijabbr.com Furan can also participate as a diene in Diels-Alder reactions. youtube.com The synthesis of substituted furans can be achieved through methods like the Paal-Knorr reaction, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. youtube.com A general method for creating furan-based templates involves a cycloaddition-cycloreversion metathesis procedure. nih.gov

Benzylamines as Versatile Building Blocks in Synthetic Chemistry

Benzylamines are a class of organic compounds characterized by a benzyl (B1604629) group attached to an amine. ontosight.ai They are widely utilized as versatile building blocks in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. ontosight.ai Benzylamine itself is a colorless, water-soluble liquid and a common precursor in organic chemistry. wikipedia.org

One of the key applications of benzylamines in synthesis is as a masked form of ammonia (B1221849). wikipedia.org The benzyl group can be introduced via N-alkylation and subsequently removed by hydrogenolysis, allowing for the synthesis of secondary amines. wikipedia.org Benzylamines also react with various reagents to form amides and are crucial intermediates in the synthesis of isoquinolines. wikipedia.org Their basicity is a key chemical property, with pKa values generally higher than those of alkylamines. ontosight.ai

Research Rationale and Scope of Investigation

The study of this compound is driven by the desire to understand its chemical properties and potential applications, stemming from the unique combination of its constituent functional groups.

Elucidating the Synthesis Pathways of this compound

The primary synthesis route for this compound involves the reaction of 2-furylbenzyl chloride with methylamine (B109427). This nucleophilic substitution reaction is typically facilitated by a base, such as sodium hydroxide or potassium carbonate, and may require heating to ensure the reaction goes to completion. An alternative approach is reductive amination, which has proven effective for structurally similar amines. For instance, the Pd/NiO-catalyzed reductive amination of aldehydes and amines has achieved high yields for related compounds.

Synthesis MethodReagentsConditions
Nucleophilic Substitution2-furylbenzyl chloride, methylamine, base (e.g., NaOH, K₂CO₃)Often heated
Reductive AminationAldehyde/ketone precursor, methylamine, reducing agent (e.g., H₂ with Pd/NiO catalyst)25°C, 10 hours

Advanced Spectroscopic Characterization in Complex Amine Systems

The structural elucidation of this compound relies on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected chemical shifts include signals for the furyl protons between δ 6.3–7.4 ppm, the benzyl methylene (B1212753) group around δ 3.7–4.2 ppm, and the methylamine protons between δ 2.2–2.5 ppm.

¹³C NMR: This technique would provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the compound's molecular formula.

X-ray Crystallography:

For crystalline samples, X-ray crystallography can provide precise information about the three-dimensional arrangement of atoms, bond lengths, and bond angles.

Spectroscopic Data for this compound
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
¹H NMR (Expected Shifts)
Furyl Protonsδ 6.3–7.4 ppm
Benzyl Methylene Protonsδ 3.7–4.2 ppm
Methylamine Protonsδ 2.2–2.5 ppm
Mass Spectrometry (Expected)
Molecular Ion Peak (m/z)~187.10

Computational Chemistry Approaches for Structural and Mechanistic Insights

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available research, the methodologies of computational chemistry are widely applied to understand analogous and related molecular structures, such as furan, thiophene, and benzylamine derivatives. rsc.orgnih.gov These computational approaches, particularly Density Functional Theory (DFT), provide profound insights into molecular geometry, electronic structure, and reactivity. bohrium.commdpi.com

Researchers use DFT calculations to optimize molecular structures, predicting bond lengths, bond angles, and dihedral angles with a high degree of accuracy that often correlates well with experimental data from techniques like X-ray diffraction. nih.gov For complex molecules like furan- and thiophene-containing benzylamines, computational models can predict the most stable conformations and the energy barriers between them. nih.govresearchgate.net

Key electronic properties are also explored using these methods. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the charge transfer characteristics within a molecule. mdpi.comresearchgate.net The HOMO-LUMO energy gap is a crucial parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

In one study on related styryl-thiophene benzylamines, DFT calculations at the M06-2X/6-31G(d) level of theory were used to optimize geometries, while time-dependent DFT (TD-DFT) was employed to calculate absorption wavelengths (λmax), which showed good agreement with experimental values. nih.gov Such computational tools are invaluable for interpreting experimental results and guiding the design of new molecules with desired properties. rsc.orgnih.gov

Table 1: Common Parameters Investigated in Computational Studies of Amine Derivatives

Parameter Method Insights Gained
Optimized Geometry DFT (e.g., B3LYP, M06-2X) Predicts stable 3D structure, bond lengths, and angles. bohrium.comnih.gov
HOMO-LUMO Energy Gap DFT Indicates chemical reactivity and kinetic stability. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) DFT Identifies regions for nucleophilic and electrophilic attack. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis NBO Details charge distribution and intramolecular interactions. nih.govresearchgate.net
Vibrational Frequencies DFT Correlates with experimental IR and Raman spectra.

| UV-Vis Absorption Maxima (λmax) | TD-DFT | Predicts electronic transitions and compares with experimental spectra. nih.gov |

Green Chemistry Methodologies in N-Methylamine Synthesis

The synthesis of amines, including N-methylamines, is a cornerstone of the chemical industry, with applications in pharmaceuticals, agrochemicals, and materials. rsc.org Traditional methods often rely on harsh reagents or conditions, prompting a shift towards more sustainable and "green" synthetic routes. rsc.org Green chemistry focuses on principles like using renewable feedstocks, reducing waste, employing catalytic rather than stoichiometric reagents, and using benign solvents. youtube.com

For a molecule like this compound, a common synthetic pathway is the reductive amination of a corresponding aldehyde or ketone. youtube.com Green approaches to reductive amination are actively being researched. These methods often involve:

Catalytic Hydrogenation: Using heterogeneous catalysts (e.g., Ni, Ru, Pd) with molecular hydrogen (H2) as the reductant. rsc.orgacs.org This process is highly atom-economical as the only byproduct is water. Research has demonstrated the successful amination of furan-based aldehydes using nickel-based catalysts in aqueous solutions under mild conditions (e.g., 1 bar H2 at 100°C), achieving high yields. acs.org

Transfer Hydrogenation: Employing a safe source of hydrogen, such as formic acid or isopropanol, in the presence of a metal catalyst. Formic acid is particularly attractive as it can be derived from biomass, aligning with green chemistry principles. google.com

Biocatalysis: Utilizing enzymes like reductive aminases (RedAms) to perform the amination with high selectivity under mild, aqueous conditions. This avoids the need for metal catalysts and harsh reagents. acs.org

The choice of solvent is also critical. Water is an ideal green solvent, and studies have shown its effectiveness in the reductive amination of biomass-derived aldehydes. acs.org The use of renewable starting materials is another key aspect. The furan moiety in the target molecule can be sourced from furfural (B47365), a platform chemical derived from lignocellulosic biomass, making the synthesis partially bio-based. acs.org

Table 2: Comparison of Green Synthesis Strategies for Amines

Strategy Catalyst / Reagent Solvent Key Advantages
Catalytic Hydrogenation Heterogeneous catalysts (e.g., Ni₆AlOₓ, Ru/Al₂O₃) rsc.orgacs.org Water, Ethanol acs.org High atom economy, catalyst recyclability, clean byproduct (H₂O).
Catalytic Transfer Hydrogenation Formic Acid / Silanes with Cu-based catalysts google.com Toluene google.com Avoids high-pressure H₂ gas, uses bio-derivable reductants. google.com
Biocatalysis Engineered Reductive Aminases (RedAms) acs.org Aqueous buffer High selectivity, mild reaction conditions, environmentally benign. acs.org

| Eschweiler-Clarke Reaction | Formic Acid & Formaldehyde (B43269) youtube.com | None (neat) | Classic method for methylation, but often requires excess reagents. google.comyoutube.com |

By integrating these green methodologies, the synthesis of N-methylamines can be made significantly more sustainable, reducing environmental impact while maintaining high efficiency. rsc.orgrsc.org

Synthetic Methodologies for this compound and Analogues

The synthesis of this compound and related compounds involves the strategic construction of the core furan-benzylamine structure. This process can be dissected into two primary stages: the formation of the benzylic amine and the introduction of the furan moiety onto the phenyl ring. Various established and modern synthetic organic chemistry methods can be employed to achieve these transformations, offering flexibility in substrate scope and reaction conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B1342225 N-[3-(2-Furyl)benzyl]-N-methylamine CAS No. 857284-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(furan-2-yl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-13-9-10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCXJYGZLCREMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594545
Record name 1-[3-(Furan-2-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-27-6
Record name 1-[3-(Furan-2-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization of N 3 2 Furyl Benzyl N Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) Spectroscopy

DEPT (Distortionless Enhancement by Polarization Transfer) Experiments for Carbon Type Determination

DEPT NMR spectroscopy is a valuable technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups by varying the final pulse angle of the experiment. nih.govchemicalbook.com Quaternary carbons, which have no attached protons, are not observed in DEPT spectra. nih.gov

A standard DEPT analysis involves three main spectra:

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

DEPT-90: Shows signals only for CH (methine) carbons. nih.gov

DEPT-135: Shows positive signals for CH and CH₃ carbons, while CH₂ carbons appear as negative (inverted) signals. nih.gov

For N-[3-(2-Furyl)benzyl]-N-methylamine, a DEPT experiment would be instrumental in confirming the carbon skeleton. If data were available, we would expect to see the following:

Positive signals in DEPT-135: Corresponding to the N-methyl (CH₃) carbon and the seven CH carbons of the furan (B31954) and benzene (B151609) rings.

Negative signal in DEPT-135: Corresponding to the benzylic methylene (CH₂) carbon.

Signals only in DEPT-90: Corresponding to the seven CH carbons on the aromatic and furan rings.

Absent signals in all DEPT spectra: Corresponding to the three quaternary carbons (the two carbons of the benzene ring at the junction with the furan and benzyl (B1604629) groups, and the furan carbon attached to the benzene ring).

A hypothetical data table based on these expectations is presented below.

Hypothetical DEPT-135 Data for this compound

Carbon TypeExpected PhaseNumber of Signals
CH₃Positive1
CH₂Negative1
CHPositive7
C (Quaternary)No Signal3

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are powerful methods that plot spectra in two frequency axes, revealing correlations between different nuclei. These experiments are crucial for assembling complex molecular structures.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation) for Carbon-Proton Direct Correlations

HSQC and HETCOR are 2D NMR experiments that reveal direct, one-bond correlations between protons and the carbons to which they are attached. nist.govchemicalbook.comchemicalbook.com The HSQC experiment is generally more sensitive. chemicalbook.com The resulting spectrum has a proton NMR axis and a carbon NMR axis, with each cross-peak linking a specific proton to its directly bonded carbon atom.

An HSQC spectrum of this compound would definitively assign each protonated carbon to its corresponding proton signal. For instance, the spectrum would show a cross-peak connecting the proton signal of the N-methyl group to the N-methyl carbon signal. It would similarly link the benzylic CH₂ protons to the benzylic CH₂ carbon and each aromatic and furan CH proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) for Long-Range Carbon-Proton Correlations

The HMBC experiment detects correlations between protons and carbons that are separated by two, three, or sometimes four bonds (²J_CH, ³J_CH, ⁴J_CH). chemicalbook.comdocbrown.info This is exceptionally useful for connecting molecular fragments that are not directly bonded and for identifying quaternary carbons.

A correlation from the benzylic CH₂ protons to the quaternary carbon of the benzene ring to which the benzyl group is attached.

Correlations from the benzylic CH₂ protons to the carbons of the benzene ring that are two bonds away (ortho to the methylene group).

Correlations between the protons on the furan ring and the carbons of the benzene ring (and vice-versa), confirming the connection point between the two rings.

A correlation from the N-methyl protons to the benzylic CH₂ carbon.

NOE (Nuclear Overhauser Effect) Difference Spectroscopy for Proximity Information

The Nuclear Overhauser Effect (NOE) is the transfer of spin polarization between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. ipb.ptchemicalbook.com In a 1D NOE difference experiment, one proton signal is irradiated, and the spectrum is observed to see which other proton signals show an intensity enhancement. This provides crucial information about the spatial arrangement and conformation of the molecule. ipb.pt

For this compound, an NOE experiment could confirm the connectivity and spatial relationships. For example:

Irradiation of the benzylic CH₂ protons would be expected to cause an NOE enhancement for the nearby N-methyl protons and the protons on the benzene ring at the ortho positions.

Irradiation of the furan proton closest to the benzene ring should result in an enhancement of the signal for the nearest proton on the benzene ring, providing information about the preferred rotational conformation (conformer) around the C-C bond connecting the two rings.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is used to identify the functional groups present in a molecule. While a specific experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

The key functional groups in the molecule are the furan ring, the substituted benzene ring, and the tertiary amine. The expected IR absorption regions are summarized in the table below.

Predicted IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic Ring (Benzene)C-H stretch3100-3000
C=C stretch1600-1450
Furan RingC-H stretch~3150-3100
C=C stretch~1600, 1500, 1400
C-O-C stretch~1250-1020
Alkyl Groups (CH₂, CH₃)C-H stretch3000-2850
Aliphatic C-N (Tertiary Amine)C-N stretch1250-1020

Notably, as a tertiary amine, this compound would not show the characteristic N-H stretching bands typically seen for primary or secondary amines in the 3300-3500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its precise elemental formula. The molecular formula of this compound is C₁₂H₁₃NO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated monoisotopic mass is 187.099714 amu. HRMS can measure this value with high precision (typically to within 5 ppm), which allows for the unambiguous confirmation of the molecular formula C₁₂H₁₃NO, distinguishing it from other potential formulas with the same nominal mass.

In mass spectrometry, the molecular ion (M⁺˙) often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a roadmap to the molecule's structure. For this compound, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

A dominant fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). acs.orgnih.gov This would result in the formation of a highly stable benzyl cation or a substituted benzyl cation. The most likely fragmentations would involve the loss of the methylamine (B109427) group or the furyl group. A key fragment would be the benzyl cation [C₇H₇]⁺ at m/z 91, a common feature in the mass spectra of benzyl-containing compounds. acs.orgnih.gov Another significant fragmentation could involve the cleavage of the bond between the benzyl group and the nitrogen, leading to characteristic ions.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFormula
187[C₁₂H₁₃NO]⁺˙Molecular Ion
158[C₁₁H₁₂N]⁺[M - CHO]⁺
91[C₇H₇]⁺[Benzyl Cation]⁺
81[C₅H₅O]⁺[Furfuryl Cation]⁺
44[C₂H₆N]⁺[CH₂=N⁺HCH₃]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores.

This compound contains two primary chromophores: the benzene ring and the furan ring. nih.govresearchgate.net Furan itself exhibits a strong absorption maximum around 208 nm. nist.gov Benzylamine (B48309) shows absorption maxima at approximately 206 nm and 256 nm. nist.gov The conjugation between the furan and benzene rings through the benzyl linkage is expected to influence the electronic transitions. The spectrum of this compound would likely show characteristic absorptions resulting from π → π* transitions within these aromatic systems. The presence of these conjugated rings suggests that the compound will absorb significantly in the UV region. globalresearchonline.netnih.gov

Table 3: Expected UV-Visible Absorption Maxima (λmax) for this compound

Chromophore SystemElectronic TransitionExpected λmax Range (nm)
Benzene Ringπ → π250 - 270
Furan Ringπ → π200 - 220
Conjugated Systemπ → π*260 - 290

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of a molecule is dictated by the presence of chromophores, which are covalently bonded, unsaturated groups of atoms that absorb light in the ultraviolet-visible (UV-Vis) range, and the electronic transitions that can occur within them. In the case of this compound, the molecular structure incorporates two primary chromophores: the furan ring and the benzene ring. The interaction of these chromophores and the influence of the methylamine substituent give rise to its characteristic UV-Vis absorption profile.

The principal electronic transitions observed for aromatic and heteroaromatic compounds like this compound are of the π→π* type, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity. Additionally, n→π* transitions, which involve the promotion of a non-bonding electron (from the oxygen of the furan ring or the nitrogen of the amine group) to a π* antibonding orbital, are also possible, though they are generally of much lower intensity.

The chromophoric system of this compound can be analyzed by considering its constituent parts:

The Furan Moiety: Furan, a five-membered aromatic heterocycle, exhibits characteristic UV absorption due to π→π* transitions. The presence of the oxygen atom with its lone pairs of electrons can also lead to n→π* transitions. Furan itself undergoes electrophilic aromatic substitution preferentially at the 2-position, and the electronic properties of the ring are sensitive to substitution. pearson.com

The Benzene Moiety: The benzene ring is a classic chromophore, exhibiting several π→π* absorption bands. The substitution on the benzene ring, in this case by the furyl group and the N-methylaminomethyl group, influences the position and intensity of these absorption bands.

Based on the analysis of related compounds, the following table summarizes the key chromophores within this compound and the types of electronic transitions they are expected to undergo.

ChromophoreExpected Electronic Transition(s)
Furan Ringπ→π, n→π
Benzene Ringπ→π
N-Methylaminen→σ (typically in far-UV)

Detailed experimental studies on this compound would be required to assign definitive absorption maxima (λmax) and molar absorptivity (ε) values to these transitions. However, a qualitative understanding of the chromophores present and the nature of their electronic transitions provides a solid foundation for interpreting its UV-Vis spectrum.

Reactivity Studies and Chemical Transformations of N 3 2 Furyl Benzyl N Methylamine

Reactivity of the N-Methylamine Moiety

N-Alkylation and Quaternization Reactions

Tertiary amines such as N-[3-(2-Furyl)benzyl]-N-methylamine readily undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This transformation, known as the Menshutkin reaction, is a cornerstone of amine chemistry. wikipedia.orgwikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide.

The formation of a quaternary ammonium salt from this compound is irreversible, as overalkylation is not possible. wikipedia.org The choice of alkylating agent and solvent significantly impacts the reaction rate. Alkyl iodides are the most reactive, followed by bromides and chlorides. wikipedia.org Polar solvents are typically used to facilitate the reaction. wikipedia.org A general method for the quaternization of N,N-dimethyl benzylamines involves using long-chain n-alkyl bromides, a process applicable to the subject compound. jcu.czresearchgate.net Another effective quaternizing agent is dimethyl sulfate, which can be used in a high-temperature, solvent-free process. google.com

Table 1: General Conditions for N-Alkylation and Quaternization of Tertiary Benzylamines.
Alkylating AgentSolventConditionsProductReference
Alkyl Halides (e.g., R-Br, R-I)Polar Solvents (e.g., Alcohols, Acetonitrile)Room Temperature to RefluxQuaternary Ammonium Halide wikipedia.orgwikipedia.org
Dimethyl SulfateNone (Solvent-free) or Inert SolventHigh TemperatureQuaternary Ammonium Methyl Sulfate google.com
Benzyl (B1604629) ChlorideAcetonitrileRefluxQuaternary Ammonium Chloride wikipedia.org

N-Dealkylation Mechanisms and Selectivity

The cleavage of alkyl groups from tertiary amines is a synthetically important transformation. For this compound, the key challenge is the selective removal of either the methyl or the benzyl group. The selectivity of this process is highly dependent on the reagents and methods employed.

Classical methods, such as the use of chloroformate reagents (e.g., phenyl chloroformate or α-chloroethyl chloroformate), typically favor the cleavage of the benzyl group over the methyl group. academicjournals.orgnih.gov The general order of cleavage for alkyl groups from tertiary amines is often benzyl > allyl > alkyl. academicjournals.org

Conversely, modern catalytic methods have been developed to achieve selective N-demethylation. For instance, a photoinduced nickel-catalyzed approach using C(sp²)-bromides as hydrogen-atom transfer (HAT) reagents can selectively remove the methyl group while leaving the benzyl group intact. nih.gov This method offers excellent site selectivity, which is complementary to classical approaches. nih.gov Other transition-metal-catalyzed methods using rhodium or iron have also been developed for N-dealkylation, tolerating various functional groups. nih.gov

The mechanism of N-dealkylation often involves the formation of an intermediate that is subsequently hydrolyzed or decomposed to yield the secondary amine. For example, with chloroformates, a carbamate (B1207046) intermediate is formed, which is then cleaved to provide the dealkylated amine. nih.gov

Table 2: Selectivity in N-Dealkylation of N-Benzyl-N-methylamines.
Reagent/MethodGroup CleavedSelectivityReference
Phenyl ChloroformateBenzylHigh for debenzylation academicjournals.org
Methyl ChloroformateBenzylExclusive debenzylation nih.gov
Photoinduced Ni-Catalysis with Bulky BromidesMethylHigh for demethylation (e.g., 7:1) nih.gov
Rhodium CatalysisMethyl or BenzylCan remove various alkyl groups nih.gov

Autoxidation Pathways of Benzylamines

The oxidation of benzylamines, including their reaction with atmospheric oxygen (autoxidation), can lead to a variety of products. The reaction is often slow but can be promoted by catalysts, light, or heat. The selective, uncatalyzed autoxidation of benzylamines can occur under solvent-free conditions at elevated temperatures (e.g., 100 °C) with an oxygen atmosphere, primarily yielding imines. acs.org

The oxidation process can also be guided by specific catalysts to yield different products. For example, metal-free oxidation using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere efficiently produces N-benzylidenebenzylamines (imines). acs.org The proposed mechanism involves the formation of a salt between the benzylamine (B48309) and the salicylic acid, which is then oxidized. acs.org Other catalytic systems can lead to different oxidation products. Lewis acid-catalyzed oxidation with reagents like tert-butyl hydroperoxide (TBHP) can convert benzylamines into the corresponding amides. rsc.org Photocatalytic oxidation can yield either imines or nitriles depending on the specific catalyst used. rsc.orgresearchgate.net Studies on the photochemical decomposition of N-substituted benzylamines show that the reaction can yield a benzyl radical and an amino radical. dtic.mil

Transformations Involving the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system that can participate in a range of reactions, including ring-opening and cycloadditions. Its reactivity is influenced by the substitution pattern and the reaction conditions.

Ring-Opening Reactions

The furan ring is susceptible to ring-opening reactions, particularly under acidic or oxidative conditions. pharmaguideline.com Acid-catalyzed ring-opening in aqueous solution is a well-studied process. The mechanism typically begins with the protonation of the furan ring, with the α-carbon (C2 or C5 position) being the preferred site of attack. acs.orgresearchgate.net This initial step is often rate-limiting and leads to the formation of a furanol intermediate. Subsequent protonation of the ring oxygen atom triggers the cleavage of the furan ring, yielding unsaturated dicarbonyl compounds or their derivatives. acs.orgresearchgate.net

Oxidative ring-opening is another important transformation. Reagents like N-bromosuccinimide (NBS) can be used to achieve the oxidative dearomatization of the furan ring, which can then lead to various rearranged products. researchgate.net Similarly, treatment with oxidizing agents such as sodium hypochlorite (B82951) or hydrogen peroxide can also result in ring cleavage. pharmaguideline.com The stability of the furan ring towards acid-catalyzed opening can be influenced by substituents; electron-withdrawing groups tend to stabilize the ring, whereas electron-donating groups can activate it towards polymerization and ring-opening. pharmaguideline.com

Diels-Alder Cycloaddition Reactions

The furan ring can function as a diene in [4+2] Diels-Alder cycloadditions, reacting with various dienophiles to form 7-oxabicyclo[2.2.1]heptene derivatives. nih.gov However, compared to more reactive dienes like cyclopentadiene, furan is less reactive, and the resulting cycloaddition is often reversible. rsc.org

The reactivity of the furan diene is significantly affected by substituents. Electron-donating groups at the 2- or 3-position increase the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing reactivity. rsc.orgacs.org Conversely, electron-withdrawing groups decrease reactivity. nih.govrsc.org The 3-(benzyl-N-methylamine) substituent on the furan in the title compound would likely have a complex electronic effect, but the benzyl group itself is generally considered electron-donating.

A critical aspect of the furan Diels-Alder reaction is its stereoselectivity, specifically the ratio of endo to exo adducts. While the endo product is often kinetically favored in many Diels-Alder reactions due to secondary orbital interactions, reactions involving furan are typically less selective and can even favor the thermodynamically more stable exo product, especially at higher temperatures. rsc.orgmdpi.com The choice of dienophile, which includes compounds like maleimides, maleic anhydride, and various acrylates, also plays a crucial role in determining the reaction's outcome and selectivity. nih.govacs.org

Table 3: Factors Influencing Furan Diels-Alder Reactions.
FactorEffect on Reactivity/SelectivityExample/ObservationReference
Furan SubstituentElectron-donating groups increase reactivity; electron-withdrawing groups decrease it.2-aminofuran is more reactive than furan. 2-furoic acid is less reactive. nih.govrsc.orgacs.org
DienophileElectron-deficient dienophiles (e.g., maleimides, maleic anhydride) are commonly used.Reaction with N-phenylmaleimide proceeds to give cycloadducts. acs.org
Generated code

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring in this compound is a π-rich heterocyclic system, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com This heightened reactivity is attributed to the delocalization of the oxygen atom's lone pair of electrons, which increases the electron density of the ring. uomustansiriyah.edu.iq Electrophilic attack preferentially occurs at the C2 and C5 positions of the furan ring, as the resulting cationic intermediate is stabilized by three resonance structures, in contrast to the two resonance structures that stabilize attack at the C3 or C4 positions. chemicalbook.commatanginicollege.ac.in

Due to the furan's sensitivity to strong acids, which can lead to polymerization or ring-opening, electrophilic substitution reactions must be conducted under mild, often non-acidic, conditions. matanginicollege.ac.in For instance, halogenation with bromine can be achieved to yield 2-bromofuran (B1272941). pearson.com The activating effect of the heteroatom is so pronounced that the rate of halogenation for furan is estimated to be about 10⁸ times faster than that of benzene. st-andrews.ac.uk

Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution

CompoundRelative ReactivityPreferred Position of Substitution
Benzene1-
Furan~10¹¹C2, C5 chemicalbook.com
Pyrrole> FuranC2, C5
Thiophene< FuranC2, C5

This table illustrates the general order of reactivity of common five-membered aromatic heterocycles compared to benzene in electrophilic aromatic substitution reactions.

Palladium-Catalyzed Reactions Involving Furyl Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the furyl moiety of this compound can participate in such transformations. These reactions often employ ligands like BrettPhos and RuPhos to facilitate the coupling of aryl and heteroaryl halides with various partners, including amines. rsc.orgnih.gov

While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of furan derivatives in palladium catalysis is well-established. The challenges in these reactions can include the potential for the heteroatom to coordinate with the palladium catalyst, which might impede the catalytic cycle. nih.gov However, the development of robust catalyst systems has enabled efficient cross-coupling reactions even with substrates containing potentially coordinating groups. rsc.orgnih.gov The use of designer surfactants to create micelles can also facilitate these reactions in water at room temperature, offering a more sustainable approach. youtube.com

Reactivity of the Benzyl Moieties

Functionalization of Benzylic C(sp³)-H Bonds

The benzylic C(sp³)-H bonds in this compound are susceptible to functionalization through various methods, including those that are metal-catalyzed and those that are metal-free. researchgate.netnih.gov The functionalization of these bonds is a significant area of research as it provides a direct route to synthesize more complex molecules. researchgate.net

Transition metal-catalyzed approaches often utilize metals like palladium, copper, or iron to activate the C-H bond, frequently with the assistance of a directing group to achieve regioselectivity. ethernet.edu.etmukundamandal.com For instance, copper-catalyzed radical relay chemistry can be used to introduce cyano, azido, or methoxy (B1213986) groups at the benzylic position under mild conditions. mukundamandal.com

Metal-free methods for benzylic C-H functionalization have also been developed, often employing strong oxidants or photoredox catalysis. nih.gov For example, the use of tert-butyl hydroperoxide (TBHP) in the presence of a catalyst like n-Bu₄NI can facilitate the amination of benzylic C-H bonds. nih.gov Visible light photoredox catalysis in conjunction with an organocatalyst has also been shown to enable the carboxylation of benzylic C-H bonds using atmospheric CO₂. nih.gov

Table 2: Examples of Benzylic C(sp³)-H Bond Functionalization Reactions

Reaction TypeCatalyst/ReagentFunctional Group Introduced
Aminationn-Bu₄NI/TBHP nih.govAmino
CarboxylationPhotoredox/Organocatalyst + CO₂ nih.govCarboxyl
CyanationCopper-based catalyst mukundamandal.comCyano
AzidationCopper-based catalyst mukundamandal.comAzido
MethoxylationCopper-based catalyst mukundamandal.comMethoxy

This table provides examples of different functional groups that can be introduced at the benzylic position through various catalytic methods.

Aromatic Substitution on the Benzyl Phenyl Ring

The benzyl phenyl ring of this compound can undergo nucleophilic aromatic substitution (SₙAr), although this typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. chemistrysteps.com The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. chemistrysteps.com

The position of the electron-withdrawing group relative to the leaving group is crucial, with ortho and para positions being the most effective for stabilizing the negative charge in the intermediate. chemistrysteps.com In the absence of strong activating groups, nucleophilic aromatic substitution can sometimes occur via a benzyne (B1209423) mechanism, which involves the elimination of a proton and a leaving group to form a highly reactive benzyne intermediate, followed by the addition of the nucleophile. chemistrysteps.commasterorganicchemistry.com

Coordination Chemistry and Metal Complexation

Ligand Properties of this compound and Related Analogues

This compound and its analogues possess structural features that make them potential ligands for metal complexation. The nitrogen atom of the methylamine (B109427) group and the oxygen atom of the furan ring can act as donor atoms, allowing the molecule to chelate with metal ions. biointerfaceresearch.com The ability of a molecule to act as a ligand is dependent on the presence of donor atoms with lone pairs of electrons that can be donated to a metal center.

The coordination of such ligands to metal ions can be studied using various spectroscopic techniques, including FT-IR and UV-Vis spectroscopy, which can show shifts in absorption bands upon complex formation. biointerfaceresearch.com The stability of the resulting metal complexes can be influenced by factors such as the nature of the metal ion and the specific donor atoms involved in the coordination. researchgate.net Analogous compounds, such as those based on piperazine (B1678402) rings with N and O donor atoms, have been shown to form stable complexes with transition metals like cobalt, copper, and zinc. biointerfaceresearch.com

Table 3: Potential Donor Atoms for Metal Complexation

Functional GroupDonor Atom
MethylamineNitrogen
FuranOxygen

This table identifies the potential donor atoms in this compound that can participate in metal complexation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands structurally related to this compound, such as those derived from furan-2-carbaldehyde and various amines, has been a subject of considerable interest. These studies provide a framework for understanding how this compound might coordinate with metal ions.

Typically, the synthesis of such complexes involves the reaction of a metal salt with the ligand in a suitable solvent, often with the application of heat to facilitate the reaction. For instance, the synthesis of palladium(II) bis-chelate complexes with ligands derived from furan-2-carbaldehyde thiosemicarbazone was achieved in satisfactory yields (48–66%) and characterized using IR, 1H NMR, and 13C NMR spectroscopy. researchgate.net Similarly, new mononuclear mixed ligand Fe(III), Co(II), Cu(II), and Cd(II) complexes have been constructed from a furfural-type imine ligand and a co-ligand, 2,2′-bipyridine, with yields ranging from 82% to 95%. nih.gov

The characterization of these related metal complexes reveals key details about their structure and bonding. Spectroscopic techniques are invaluable in this regard:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination to a metal ion provide evidence of complex formation. For example, in metal complexes of a furfural (B47365) Schiff base derivative, the appearance of new bands in the range of 594-509 cm⁻¹ is attributed to the M-O stretching vibration. chemmethod.com In mixed ligand complexes involving a furfural-type imine, new peaks in the range of 596–472 cm⁻¹ are indicative of M–N and M–O vibrations, confirming the coordination sites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to determine the structure of the ligands and to observe changes upon complexation. For palladium(II) complexes with ligands derived from furan-2-carbaldehyde, ¹H and ¹³C NMR spectroscopy were instrumental in confirming the proposed structures. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. For instance, the electronic absorption spectrum of an Fe(III) mixed ligand complex with a furfural-type imine ligand showed weak absorption peaks at 494 nm and 534 nm, which are characteristic of a high-spin octahedral arrangement. nih.gov

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes and to study their fragmentation patterns. The mass spectra of mixed ligand Fe(III), Co(II), Cu(II), and Cd(II) complexes showed molecular ion peaks that were in good agreement with their calculated molecular weights. nih.gov

Magnetic Susceptibility: These measurements help in determining the number of unpaired electrons and thus the geometry of the complex. For example, the magnetic moment of an Fe(III) complex with a furfural-type imine ligand was found to be 5.97 B.M., indicating a high-spin octahedral geometry. nih.gov

Based on these analogous systems, it can be postulated that this compound could form complexes with various transition metals, and the resulting complexes could be characterized using a similar suite of analytical techniques to elucidate their structural and electronic properties.

Table 1: Spectroscopic Data for a Related Furfural-Type Imine Ligand and its Metal Complexes nih.gov

Compoundν(OH₂) (cm⁻¹)ν(C=N)azomethine (cm⁻¹)ν(C=N)bipyridine (cm⁻¹)ν(C–O) (cm⁻¹)ν(M–O) (cm⁻¹)ν(M–N) (cm⁻¹)
L -1614-1284--
[FeL(bpy)]Cl₃·H₂O 3411160215691309648582, 481
[CoL(bpy)]Cl₂·H₂O 3410160315701308650581, 483
[CuL(bpy)]Cl₂ -160215671286659580, 484
CdL(bpy)₂ -160015871287596575, 472

L represents the furfural-type imine ligand.

Chelating Behavior of Related Furyl/Amine Ligands

The chelating behavior of a ligand is its ability to bind to a central metal atom at two or more points. In the case of this compound, the presence of both a furan ring (with its oxygen atom) and a tertiary amine (with its nitrogen atom) offers the potential for bidentate chelation, forming a stable chelate ring with a metal ion.

Studies on related ligands provide insight into this potential chelating behavior. For instance, a furfural Schiff base derivative, N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine, acts as a neutral monodentate ligand, coordinating to metal ions through the azomethine nitrogen. chemmethod.com However, in other cases, ligands containing both furan and amine or imine groups can act as bidentate or even polydentate ligands.

The ligand 2-(2-furanylmethylaminocarbonyl)benzoic acid (FMBA), which contains a furan ring and an amide group, has been shown to form complexes with transition metals. researchgate.net Similarly, a furfural-type imine ligand in the presence of 2,2′-bipyridine was found to act as a neutral ONNO tetradentate ligand, coordinating through the oxygen of the furan ring and the nitrogen of the imine group, along with another oxygen and nitrogen from other parts of the ligand. nih.gov

The geometry of the resulting metal complexes is highly dependent on the nature of the metal ion and the ligand. In the case of complexes with a furfural Schiff base derivative, distorted octahedral geometries were suggested for most metal ions, while tetrahedral geometries were proposed for Zn(II) and Cd(II) complexes. chemmethod.com For the mixed ligand complexes with the furfural-type imine and bipyridine, an octahedral geometry around the metal ions was proposed. nih.gov

The molecular structure of a palladium(II) bis-chelate complex with a ligand derived from furan-2-carbaldehyde thiosemicarbazone revealed a square-planar geometry, with two deprotonated ligands coordinated to the Pd(II) ion through the nitrogen and sulfur atoms in a trans arrangement. researchgate.net

Table 2: Proposed Geometries of Metal Complexes with a Related Furfural Schiff Base Ligand chemmethod.com

Metal IonProposed Geometry
VO(II) Distorted Octahedral
Cr(III) Distorted Octahedral
Mn(II) Distorted Octahedral
Co(II) Distorted Octahedral
Ni(II) Distorted Octahedral
Cu(II) Distorted Octahedral
Zn(II) Tetrahedral
Cd(II) Tetrahedral

Computational Chemistry and Structure Activity Relationship Sar Investigations of N 3 2 Furyl Benzyl N Methylamine

Molecular Modeling and Docking Studies: A Field Ripe for Exploration

Molecular modeling and docking are powerful computational tools used to predict the interaction of a ligand with a target protein at the atomic level. For N-[3-(2-Furyl)benzyl]-N-methylamine, such studies would be invaluable in elucidating its potential biological targets and mechanism of action.

Ligand-Target Interaction Analysis via Molecular Docking

There are no specific molecular docking studies published for this compound. Research on analogous structures, such as other substituted benzylamines and furan (B31954) derivatives, has utilized molecular docking to explore interactions with various biological targets. For instance, studies on N-(indol-3-ylglyoxylyl)benzylamine derivatives have used molecular modeling to understand their binding at the benzodiazepine (B76468) receptor. nih.gov Similar methodologies could be applied to this compound to predict its binding affinity and mode of interaction with potential protein targets, which could include enzymes and receptors.

Conformational Analysis and Energy Minimization

Conformational analysis and energy minimization are crucial first steps in molecular modeling, determining the most stable three-dimensional structure of a molecule. While these calculations are fundamental, specific results for this compound are not found in the surveyed literature. This type of analysis would reveal the preferred spatial arrangement of the furan, benzyl (B1604629), and methylamine (B109427) moieties, which is critical for understanding its interaction with biological macromolecules.

Quantum Chemical Calculations: Unlocking Electronic and Mechanistic Details

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and potential reaction mechanisms of molecules.

Electronic Structure and Reactivity Descriptors

No dedicated studies on the electronic structure and reactivity descriptors of this compound using DFT have been published. Such studies on related furan derivatives have been performed to understand their biological activities. nih.govresearchgate.net For the title compound, DFT calculations could determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and atomic charges. This data would be instrumental in predicting its reactivity in chemical reactions and its potential for intermolecular interactions.

Mechanistic Pathway Elucidation (e.g., amine oxidation, N-methylation)

The potential for this compound to undergo reactions such as amine oxidation and N-methylation is recognized, but detailed mechanistic studies using quantum chemistry are lacking. DFT calculations could model the reaction pathways, identifying intermediates and transition states, which would provide a comprehensive understanding of these chemical transformations at a molecular level.

Transition State Analysis and Activation Energies

A critical component of mechanistic studies is the analysis of transition states and the calculation of activation energies. This information, which is currently unavailable for this compound, would quantify the energy barriers for potential reactions, allowing for predictions of reaction feasibility and rates. DFT studies on the conversion of furfural (B47365) on metal surfaces have demonstrated the power of this approach in elucidating reaction energetics. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical approach aimed at uncovering the relationships between the physicochemical properties of a series of chemical compounds and their biological activities. spu.edu.synih.gov The fundamental principle of QSAR is to develop a correlation that can predict the activity of new, unsynthesized analogs. spu.edu.syarchivepp.com This methodology attempts to correlate structural or property descriptors of compounds with their biological activities. nih.gov In these models, the biological activity is the dependent variable, typically expressed as the logarithm of the inverse of the concentration required to produce a defined biological response (log 1/C), while the physicochemical parameters serve as the independent variables. spu.edu.symlsu.ac.in

Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional structures of molecules to explain their biological activity. rutgers.edu A notable 3D-QSAR technique is the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). scholarsresearchlibrary.comjbclinpharm.org Unlike traditional regression methods that often assume a linear relationship, kNN-MFA is a non-linear method that can handle more complex relationships between molecular field descriptors and biological activity, potentially offering more accurate predictions. scholarsresearchlibrary.com The kNN-MFA methodology relies on a distance-based learning approach where the activity of an unknown compound is predicted based on the activities of its 'k' nearest neighbors in the training set. jbclinpharm.org This nearness is determined by comparing the 3D molecular fields of the aligned structures. scholarsresearchlibrary.comscholarsresearchlibrary.com

In the kNN-MFA approach, the steric and electrostatic fields surrounding a set of aligned ligands are sampled to construct the 3D-QSAR models. scholarsresearchlibrary.com This is accomplished by placing the aligned molecules within a 3D grid and then calculating the interaction energies at each grid point using a probe atom. scholarsresearchlibrary.comnih.gov Typically, a probe like an sp3 carbon atom with a +1.0 charge is used to compute steric (van der Waals) and electrostatic (Coulombic) interaction energies. scholarsresearchlibrary.com Some studies also incorporate hydrophobic fields. nih.gov These calculated energy values at thousands of grid points serve as the descriptors for generating the relationship between the structure and the biological activity. scholarsresearchlibrary.com

The primary goal of a QSAR study is to establish a statistically significant correlation between the physicochemical descriptors of a compound and its activity. spu.edu.sy In the context of a kNN-MFA study on this compound and its analogs, the steric, electrostatic, and hydrophobic field values would be correlated with their measured biological activities. The robustness and predictive power of the resulting model are assessed using statistical metrics such as the leave-one-out cross-validation coefficient (q²) and the predictive r² for an external test set of compounds. jbclinpharm.orgscholarsresearchlibrary.com A high q² value indicates good internal predictive ability, while a high pred_r² value demonstrates the model's capacity to accurately predict the activity of novel compounds. scholarsresearchlibrary.com

Below is a table illustrating the type of data that would be used in a hypothetical QSAR analysis of this compound derivatives.

CompoundSteric Descriptor (Example Value)Electrostatic Descriptor (Example Value)Hydrophobic Descriptor (Example Value)Biological Activity (pIC₅₀)
Derivative 1-0.050.12-0.257.2
Derivative 20.110.09-0.186.8
Derivative 3-0.080.21-0.337.9
Derivative 40.150.05-0.116.5

A validated 3D-QSAR model is a powerful tool for the rational design of new, potentially more potent derivatives. archivepp.comnih.gov The kNN-MFA method generates three-dimensional contour maps that visualize the regions in space where specific physicochemical properties are predicted to enhance or diminish biological activity. jbclinpharm.org For instance, the model for a series of this compound analogs might reveal:

Steric Maps: Green contours could indicate regions where bulky substituents are favorable for activity, while yellow contours might show areas where steric bulk is detrimental.

Electrostatic Maps: Blue contours could highlight areas where positive electrostatic potential (e.g., from an electron-poor or hydrogen-bond-donating group) increases activity, whereas red contours could indicate where negative potential (from an electron-rich group) is preferred. nih.gov

By interpreting these maps, medicinal chemists can strategically modify the parent structure of this compound, such as by adding or removing specific functional groups at positions suggested by the model, to design novel compounds with a higher likelihood of possessing desired biological activity. nih.govnih.gov

3D-QSAR Approaches (e.g., kNN-MFA)

Bioisosteric Replacement and Scaffold Modifications for Chemical Design

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational modification of lead compounds. cambridgemedchemconsulting.com A bioisostere is a functional group or molecule that shares similar physicochemical or topological characteristics with another, allowing it to produce a comparable biological response. researchgate.netnih.gov The objective of a bioisosteric replacement is to create a new molecule with improved properties, such as enhanced activity, reduced toxicity, or optimized pharmacokinetics, while retaining the essential biological activity of the parent compound. cambridgemedchemconsulting.combeilstein-journals.org

In the structure of this compound, the furan ring serves as a key structural motif. The furan ring is widely recognized as a classical bioisostere for other aromatic systems, most notably the phenyl ring. researchgate.netcambridgemedchemconsulting.com This type of replacement can significantly impact a molecule's properties. Electron-rich aromatic rings are often primary sites for metabolic oxidation by cytochrome P450 enzymes. cambridgemedchemconsulting.com Replacing a phenyl ring with a furan ring alters the electronic and metabolic profile of the molecule. The presence of the heteroatom (oxygen) in the furan ring increases the molecule's polarity and can improve aqueous solubility. cambridgemedchemconsulting.comijabbr.com This modification can influence how the compound interacts with biological targets and can affect its metabolic stability. ijabbr.comnih.gov

The table below compares key properties of the furan ring and the phenyl ring in the context of bioisosteric replacement.

PropertyPhenyl RingFuran RingImplication for Drug Design
Composition C₆H₅-C₄H₃O-Furan contains an oxygen heteroatom.
Polarity Non-polarMore polarIncreased polarity can improve solubility and alter protein binding. cambridgemedchemconsulting.com
Hydrogen Bonding Not an H-bond acceptorOxygen can act as an H-bond acceptorProvides an additional potential interaction point with biological targets. ijabbr.com
Metabolism Prone to CYP-mediated oxidationCan also be metabolized, but the pathway may differ from phenyl. cambridgemedchemconsulting.comReplacement can be used to block or alter a site of metabolism.
Size/Shape Planar, six-membered ringPlanar, five-membered ringSimilar shape allows it to fit in the same binding pockets. researchgate.net

Lack of Specific Research Data Precludes In-Depth Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in dedicated research on the computational chemistry and structure-activity relationship (SAR) of the chemical compound this compound. While general principles of medicinal chemistry and SAR can be applied to hypothesize the effects of structural modifications, a lack of specific experimental and computational data for this particular molecule and its close analogs prevents a detailed and authoritative analysis as requested.

Extensive searches for scholarly articles, patents, and research databases did not yield focused studies investigating the impact of linker and substitution modifications on the chemical and biological properties of this compound. The existing literature touches upon related areas, such as the synthesis and SAR of other furan-containing compounds or different classes of benzylamines. However, this information is not directly applicable for a rigorous scientific discussion centered on the target compound.

For instance, while studies on molecules like YC-1, which also contains a furan and a benzyl group, provide insights into the general effects of substitutions on biological activity, the structural differences are too significant to extrapolate precise data for this compound. Similarly, research on the impact of linker modifications in other chemical series offers a conceptual framework but no concrete data for the molecule .

The creation of detailed data tables, a key requirement for the requested article, is contingent upon the availability of comparative data from a series of structurally related compounds. This would typically involve synthesizing various analogs of this compound with systematic changes to the linker between the furan and benzyl rings, as well as substitutions on either of these aromatic systems. The subsequent evaluation of their physicochemical properties (such as solubility, lipophilicity, and electronic properties) and biological activities would form the basis of a robust SAR analysis.

Without such dedicated studies, any attempt to generate the requested article would be speculative and would not meet the standards of a professional, authoritative, and scientifically accurate piece. The absence of direct research findings makes it impossible to construct the specified section on the "Impact of Linker and Substitution Modifications on Chemical Properties" with the required depth and to populate the necessary data tables.

Therefore, until specific computational and experimental SAR studies on this compound and its derivatives are published, a detailed and evidence-based article on this topic cannot be produced.

Enzymatic and Biocatalytic Transformations of Amines in Vitro Mechanistic Focus

Mechanism of Amine Oxidation and Dealkylation by Enzymes (In Vitro)

The in vitro oxidation and dealkylation of amines are critical metabolic processes often mediated by versatile enzyme families, primarily Cytochrome P450 and Monoamine Oxidases. These transformations are fundamental in drug metabolism and the biotransformation of xenobiotics.

Cytochrome P450-Mediated N-Dealkylation Mechanisms

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidative N-dealkylation of secondary and tertiary amines. This process is a major metabolic pathway for numerous drugs and other xenobiotic compounds. nih.gov The reaction involves the formal hydroxylation of the carbon atom adjacent to the amine nitrogen, leading to an unstable carbinolamine intermediate. nih.gov This intermediate then spontaneously decomposes, cleaving the C-N bond to yield a dealkylated amine and a corresponding aldehyde or ketone. nih.govnih.gov For instance, the N-demethylation of a tertiary amine would produce a secondary amine and formaldehyde (B43269). nih.gov

Two primary mechanisms have been proposed for the initial C-H bond activation at the α-carbon:

Hydrogen Atom Transfer (HAT): This mechanism involves the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen by the highly reactive ferryl-oxo species (Compound I) of the P450 catalytic cycle. This generates a carbon-centered radical and a ferryl-hydroxy species (Compound II). A subsequent "oxygen rebound" step involves the transfer of the hydroxyl group to the carbon radical, forming the carbinolamine. washington.edu This pathway is supported by significant kinetic deuterium (B1214612) isotope effects (kH/kD values of 4-10) and is generally favored for the N-dealkylation of amides and certain alkylamines. washington.edursc.org

Single Electron Transfer (SET): In this proposed mechanism, an electron is transferred from the lone pair of the amine nitrogen to the P450 active site. This forms an aminium radical cation. Subsequent deprotonation of the adjacent carbon atom by a basic residue in the active site generates a carbon-centered radical, which can then be hydroxylated. washington.eduku.edu The SET mechanism was initially proposed to explain the metabolism of specific substrates like cyclopropylamines. ku.edu

The prevalence of one mechanism over the other depends on factors such as the substrate's structure, its oxidation potential, and the specific P450 isozyme involved. washington.edursc.org For tertiary amines like N-[3-(2-Furyl)benzyl]-N-methylamine, both the methyl and the furylbenzyl groups are potential sites for N-dealkylation, and the regioselectivity would be influenced by the steric and electronic environment of the enzyme's active site. rsc.org

Monoamine Oxidase (MAO) Mechanisms of Amine Oxidation

Monoamine oxidases (MAO-A and MAO-B) are flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of primary, secondary, and tertiary amines. nih.govmedchemexpress.com Their primary role is the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, as well as dietary amines. nih.gov

Several mechanistic pathways have been proposed for the initial cleavage of the α-C-H bond of the amine substrate: youtube.com

Hydride Transfer: This mechanism involves the direct transfer of a hydride ion (a proton and two electrons) from the substrate's α-carbon to the N5 position of the flavin cofactor. This is a favored mechanism for many flavin-dependent oxidases. nih.gov

Radical Mechanism: This pathway proceeds through two single-electron transfer steps. An initial electron transfer from the amine nitrogen to the flavin forms a flavin semiquinone radical and an aminium radical cation. This is followed by the abstraction of a hydrogen atom (proton and electron) from the α-carbon.

Carbanion Mechanism: This involves the initial abstraction of a proton from the α-carbon by a basic residue in the enzyme's active site, forming a carbanion intermediate. The carbanion then transfers a hydride to the flavin.

Current evidence from structural and mechanistic studies strongly supports a hydride transfer mechanism as the common pathway for all members of the MAO family. nih.gov The specific substrate selectivity of MAO-A and MAO-B is determined by differences in the shape and volume of their active site cavities. youtube.com

N-Methylation by Enzymatic Systems

Enzymatic N-methylation is a key biosynthetic reaction. While S-adenosyl methionine (SAM)-dependent methyltransferases are the most well-known, other systems involving dehydrogenases and reductases provide alternative pathways for N-alkylation.

N-Methyl Amino Acid Dehydrogenases (NMAADHs)

N-methyl-L-amino acid dehydrogenases (NMAADHs) are enzymes that catalyze the reductive amination of α-keto acids with alkylamines to produce N-alkyl-L-amino acids. nih.gov An NMAADH discovered in the bacterium Pseudomonas putida utilizes NADPH as a cofactor to drive the reaction. nih.gov

The proposed mechanism involves two main steps:

The α-keto acid and an alkylamine (e.g., methylamine) non-enzymatically or enzymatically condense to form a Schiff base (imine) intermediate.

The NMAADH enzyme then catalyzes the stereospecific reduction of this imine to the corresponding N-methyl-L-amino acid, using hydride transfer from NADPH. researchgate.net

This enzyme demonstrates broad substrate specificity, accepting various α-oxo acids (like pyruvate (B1213749) and phenylpyruvate) and small alkylamines (like methylamine (B109427) and ethylamine), but it is inert towards ammonia (B1221849). nih.gov This makes it a valuable biocatalyst for the synthesis of enantiomerically pure N-methyl-L-amino acids and related cyclic amino acids. researchgate.net

Ketimine Reductases (KIREDs)

Ketimine reductases (KIREDs), such as the mammalian enzyme μ-crystallin (CRYM), also function as imine reductases. These enzymes can catalyze the reductive alkylamination of α-keto acids. nih.gov Studies on mouse ketimine reductase/CRYM have shown that it can catalyze the formation of N-alkyl-amino acids from α-keto acids and alkylamines, confirming its role as an imine reductase. nih.gov The mechanism is analogous to that of NMAADHs, involving the NADPH-dependent reduction of an imine intermediate formed from the condensation of an α-keto acid and an amine.

Enzymatic Formation of Carbon-Nitrogen and Nitrogen-Nitrogen Bonds

The enzymatic synthesis of C-N and N-N bonds is fundamental to the biosynthesis of countless natural products, including pharmaceuticals and agrochemicals. nih.gov

Carbon-Nitrogen Bond Formation: Enzymes create C-N bonds through a variety of mechanisms, often leveraging promiscuous activities. nih.govresearchgate.net Key enzymatic strategies include:

Reductive Amination: Catalyzed by amine dehydrogenases and imine reductases, this involves the formation of a C-N bond via an imine intermediate, which is then reduced. researchgate.net

Transamination: Transaminases (aminotransferases) transfer an amino group from a donor molecule to a keto acid acceptor.

Michael Addition: Enzymes can catalyze the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. researchgate.net

Nitrene Transfer: Engineered heme-dependent enzymes, including variants of cytochrome P450, can catalyze C-H amination by generating a reactive iron-nitrenoid intermediate that inserts into a C-H bond. researchgate.netosti.gov

Lyase-Catalyzed Reactions: Carbon-nitrogen lyases, such as aspartase, can catalyze the reversible addition of ammonia to a carbon-carbon double bond. nih.gov

Nitrogen-Nitrogen Bond Formation: The formation of N-N bonds is a more challenging biochemical transformation due to the nucleophilicity of nitrogen. acs.org However, an increasing number of "NNzymes" have been discovered that catalyze the formation of functionalities like hydrazines, diazos, and triazenes. nih.govnih.gov These enzymes are often metalloenzymes and can be broadly categorized by their mechanism and cofactors: acs.orgnih.govbohrium.com

Heme-Dependent Enzymes: These enzymes, like piperazate synthase (KtzT), utilize heme cofactors to catalyze the formation of cyclic hydrazine (B178648) structures. nih.govacs.org

Cupin-Dependent Enzymes: This versatile family of proteins can catalyze N-N bond formation through rearrangement reactions. acs.org

Radical Recombination: Some pathways involve the generation of nitrogen-centered radicals that recombine to form an N-N bond. acs.org

Comproportionation: This involves the reaction of two nitrogen species in different oxidation states (e.g., an amino group and a hydroxyamino group) to form a product with an N-N bond. bohrium.com

These enzymatic systems highlight nature's sophisticated chemical repertoire for constructing the diverse nitrogen-containing molecules essential for life.

ATP-Dependent Amide Bond Formation Mechanisms

The formation of an amide bond is a thermodynamically unfavorable process that requires energy input, which in biological systems is most commonly supplied by the hydrolysis of adenosine (B11128) triphosphate (ATP). nih.gov Enzymes that catalyze these reactions, often referred to as amide bond synthetases or ligases, overcome the high activation energy by activating the carboxylate substrate. nih.govrsc.org This activation typically proceeds through one of two primary mechanistic pathways involving acyl-adenylate or acyl-phosphate intermediates. nih.gov

A prevalent mechanism involves the formation of a highly reactive acyl-adenylate intermediate. nih.govrsc.org In this pathway, the carboxyl group of a carboxylic acid substrate attacks the α-phosphate of ATP, leading to the formation of the acyl-adenylate and the release of pyrophosphate (PPi). nih.gov This activated intermediate is then susceptible to nucleophilic attack by an amine. While many enzymes utilizing this strategy form thioester or ester intermediates for subsequent amide bond formation, some, like the amide bond synthetase McbA from Marinactinospora thermotolerans, can directly couple the acyl-adenylate with an amine. rsc.orgresearchgate.net McbA has demonstrated a relaxed substrate scope, accepting various primary amines and carboxylic acids, suggesting that a secondary amine like This compound could potentially act as a nucleophile in such a system, provided the enzyme's active site can accommodate its steric bulk. rsc.orgresearchgate.net

The second major strategy for ATP-dependent amide bond formation proceeds via an acyl-phosphate intermediate. nih.govrsc.org This mechanism is characteristic of the ATP-grasp superfamily of enzymes. nih.gov In this case, the carboxylate substrate is phosphorylated by the γ-phosphate of ATP, forming an acyl-phosphate and adenosine diphosphate (B83284) (ADP). rsc.org This activated acyl-phosphate is then attacked by the amine nucleophile to form the amide bond. rsc.org The ATP grasp enzyme TabS from Pseudomonas syringae, for instance, has been shown to synthesize a variety of dipeptides through this pathway. rsc.org

An alternative, ATP-independent strategy for amide bond formation has also been identified, involving an ester-amide exchange reaction. nih.gov In the biosynthesis of the antibiotic A-503083 B, a carboxyl methyltransferase first forms a methyl ester, which is then converted to an amide by an amidohydrolase in the presence of an amine. nih.gov This pathway highlights the diverse enzymatic tactics for amide synthesis.

Table 1: Key Enzyme Families in ATP-Dependent Amide Bond Formation

Enzyme Family Mechanism Intermediate Example Enzyme Native Substrate (Amine)
Amide Bond Synthetases (ABS) Acyl-adenylation Acyl-adenylate McbA Various primary amines
ATP-Grasp Enzymes Acyl-phosphorylation Acyl-phosphate TabS Amino acids
Carboxyl Methyltransferase / Amidohydrolase Esterification followed by ester-amide exchange Methyl ester CapS / CapW L-aminocaprolactam

Hydrazine Synthetases and N-N Bond Formation Pathways

The enzymatic formation of nitrogen-nitrogen (N-N) bonds is a fascinating and comparatively less understood area of biocatalysis. researchgate.netnih.gov These bonds are found in a variety of natural products with significant biological activities. nih.gov A key class of enzymes responsible for the biosynthesis of linear hydrazine functionalities are the hydrazine synthetases. researchgate.netnih.govnih.gov These enzymes have garnered attention for their potential in biocatalytic applications. researchgate.netnih.gov

Hydrazine synthetases are often didomain proteins that contain zinc-binding cupin and methionyl-tRNA synthetase (MetRS)-like domains. researchgate.netnih.gov The proposed mechanism for these enzymes involves the formation of an ester intermediate between an amino acid, such as L-aspartate, and an activated precursor, followed by a rearrangement that leads to the formation of a hydrazine. nih.gov For instance, the enzyme ForJ is thought to catalyze the formation of a hydrazine intermediate in the biosynthesis of formycins. nih.gov

Another well-studied example of enzymatic N-N bond formation is the heme-dependent hydrazine synthase found in anaerobic ammonium (B1175870) oxidizing (anammox) bacteria. researchgate.net This enzyme catalyzes the condensation of nitric oxide (NO) and ammonia (NH₃) to produce hydrazine (N₂H₄). researchgate.net The proposed mechanism involves a two-step process: the reduction of NO to hydroxylamine (B1172632) at one active site, followed by its condensation with ammonia at a second active site to yield hydrazine. researchgate.net

While the direct formation of an N-N bond involving the secondary amine of This compound is not a predicted transformation based on known enzymatic pathways, the study of hydrazine synthetases reveals nature's capacity to construct this unique chemical linkage, expanding the repertoire of known biocatalytic reactions.

Table 2: Examples of Enzymes Involved in N-N Bond Formation

Enzyme Organism/Pathway Substrates Product Mechanistic Feature
Hydrazine Synthetase (e.g., ForJ) Formycin biosynthesis L-aspartate, other precursors Hydrazine intermediate Formation of an ester intermediate followed by rearrangement
Heme-dependent Hydrazine Synthase Anammox bacteria Nitric oxide, Ammonia Hydrazine Two-step reduction and condensation
Tri17 Triacsin biosynthesis Linear alkyl hydrazone N-hydroxytriazene ATP- and nitrite-dependent N-nitrosylase

Nucleophile Specificity in Biocatalytic Reactions

The utility of enzymes in synthesis is largely due to their high degree of specificity, including their ability to differentiate between various nucleophiles. In the context of amine transformations, this specificity dictates which amine-containing molecules can act as substrates. For a compound like This compound , its ability to participate in biocatalytic reactions as a nucleophile would be determined by the active site architecture of the specific enzyme.

Enzymes involved in amide bond formation, such as McbA, have been shown to possess a degree of promiscuity, accepting a range of primary amines. rsc.orgresearchgate.net However, the acceptance of secondary amines to form tertiary amides is often more challenging and can require enzyme engineering. rsc.org The steric bulk around the nitrogen atom in This compound , conferred by the methyl and the 3-(2-furyl)benzyl groups, would likely be a significant factor in its ability to access and productively bind within an enzyme's active site.

Reductive amination, catalyzed by enzymes like amine dehydrogenases (AmDHs) and imine reductases (IREDs), provides another example of nucleophile specificity. nih.govfrontiersin.org These enzymes typically catalyze the formation of primary or secondary amines from a ketone or aldehyde and an ammonia or primary amine source. nih.govfrontiersin.org While the reverse reaction, oxidative deamination, occurs, the direct use of a secondary amine like This compound as a nucleophile in a forward reductive amination is not their canonical function.

Photocatalytic strategies have also been developed for the nucleophilic amination of C-H bonds, where a variety of nitrogen-centered nucleophiles, including amides, carbamates, and sulfonamides, can be used. chemrxiv.orgnih.gov While not strictly biocatalytic in the sense of using an isolated enzyme, these methods are inspired by biological redox processes. The success of these reactions depends on the ability of the nucleophile to intercept a generated carbocation. chemrxiv.orgnih.gov

The development of engineered enzymes is a powerful approach to overcome the limitations of wild-type enzymes and expand their nucleophile scope. For instance, engineered methyltransferases have been developed for the regioselective N-methylation of unsaturated heterocycles. nih.gov Similarly, engineered P450 enzymes have been shown to catalyze the amination of tertiary C-H bonds, demonstrating remarkable selectivity. nih.govchemrxiv.org These advances suggest that through directed evolution, it may be possible to develop biocatalysts that can specifically recognize and transform complex secondary amines like This compound .

Q & A

What are the recommended synthetic routes for N-[3-(2-Furyl)benzyl]-N-methylamine, and how can reaction conditions be optimized for yield and purity?

Level: Basic
Methodological Answer:
The compound can be synthesized via reductive amination, leveraging methodologies analogous to those used for structurally similar amines. For example, Pd/NiO-catalyzed reductive amination of aldehydes and amines under hydrogen atmosphere (25°C, 10 hours) has achieved high yields (95% for N-(furan-2-ylmethyl)aniline) . Key parameters include:

  • Catalyst loading : 1.1 wt% Pd/NiO.
  • Solvent-free conditions : Minimizes side reactions.
  • Purification : Direct filtration and evaporation to isolate the product.
    Optimization strategies include varying stoichiometry of the benzylamine and 2-furylaldehyde precursors and adjusting hydrogen pressure.

How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H NMR (400 MHz, CDCl3_3 ) to confirm the presence of characteristic peaks:
    • Benzyl protons (δ 4.3–4.5 ppm, singlet).
    • Furyl protons (δ 6.2–7.4 ppm, multiplet).
    • Methylamine protons (δ 2.2–2.5 ppm, singlet) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., disorder analysis as in N-benzylfluoxetine studies) .
  • Mass Spectrometry : Confirm molecular weight (e.g., exact mass 193.01 g/mol for related furyl-methylamine compounds) .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly regarding enzyme interactions?

Level: Advanced
Methodological Answer:

  • ACE Inhibition Assay : Adapt protocols from studies using N-(3-(2-furyl)acryloyl)-L-phenylalanyl-glycyl-glycine as a substrate. Monitor hydrolysis at 340 nm, calculate Michaelis constant (KmK_m), and assess inhibitor potency .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., analogous to bisintercalators like N,N-bis-{3-[N-(4-chlorobenzo[g]phthalazin-1-yl)]aminopropyl}-N-methylamine) .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors/enzymes.

How do structural modifications, such as substituent variations on the benzyl or furyl groups, influence the compound's physicochemical and biological properties?

Level: Advanced
Methodological Answer:

  • Substituent Effects :

    SubstituentProperty ImpactExample Compound
    TrifluoromethylIncreased lipophilicity, enhanced target bindingN-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine
    NitroElectron-withdrawing effects, altered redox potentialN-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
    • Methodology : Compare logP, solubility, and IC50_{50} values across analogs. Use QSAR models to predict bioactivity .

What strategies can resolve contradictions in reported biological data for this compound across different studies?

Level: Advanced
Methodological Answer:

  • Assay Standardization : Replicate conditions (e.g., buffer pH 8.2 for ACE assays ) and validate using positive controls.
  • Structural Verification : Confirm compound purity (>98% via GC/HPLC) and stereochemistry (e.g., chiral HPLC for enantiomers) .
  • Meta-Analysis : Compare data from analogs (e.g., N-benzyl-N-methylamine derivatives) to identify trends in substituent-activity relationships .

What analytical techniques are recommended for assessing the purity and stability of this compound under various storage conditions?

Level: Basic
Methodological Answer:

  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm).
    • TLC : Silica gel plates, eluent = ethyl acetate/hexane (3:7) .
  • Stability Studies :
    • Accelerated Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1A guidelines).
    • Degradation Product Identification : LC-MS to detect oxidation byproducts (e.g., furan ring opening) .

How can computational methods aid in predicting the reactivity and target interactions of this compound?

Level: Advanced
Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to ACE or kinase targets, leveraging crystal structures (PDB: 30P) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reaction pathways (e.g., reductive amination transition states) .
  • MD Simulations : Assess membrane permeability (e.g., Furyl group’s role in lipid bilayer penetration) .

What safety precautions are necessary when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • PPE : Gloves, lab coat, and goggles (per SDS guidelines for similar amines ).
  • Ventilation : Use fume hoods to avoid inhalation (volatility VP ≈ 0.0513 mmHg at 25°C for 3-chloro-N-methylaniline ).
  • Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite.

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